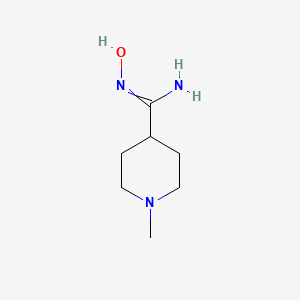
5H-1,4-Diazepin-5-one, hexahydro-, monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,4-Diazepin-5-one, hexahydro-, monoacetate: is a chemical compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is a hexahydro derivative, meaning it has additional hydrogen atoms, making it more saturated compared to its parent structure. The monoacetate group indicates the presence of an acetate ester, which can influence the compound’s reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,4-Diazepin-5-one, hexahydro-, monoacetate can be achieved through various methods. One common approach involves the reaction of 4-piperidone with alkyl bromides to form N-alkyl-4-piperidones. These intermediates are then treated with hydrazoic acid, resulting in a Schmidt reaction that produces N1-alkyl-1,4-diazepin-5-ones . The reaction conditions typically involve the use of solvents like ethylene glycol and catalysts such as silica sulphuric acid .
Industrial Production Methods: In an industrial setting, continuous flow synthesis is often employed for the production of diazepines. This method allows for the efficient and scalable production of the compound. For example, the continuous flow synthesis of benzodiazepines from aminobenzophenones involves a series of reactions, including acylation and cyclocondensation, under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 5H-1,4-Diazepin-5-one, hexahydro-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The acetate group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex diazepine derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5H-1,4-Diazepin-5-one, hexahydro-, monoacetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. Diazepine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . These activities make this compound a valuable compound for developing new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different products .
Mecanismo De Acción
The mechanism of action of 5H-1,4-Diazepin-5-one, hexahydro-, monoacetate involves its interaction with specific molecular targets. Diazepines are known to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain . This enhancement leads to the compound’s anxiolytic, sedative, and anticonvulsant effects. The molecular pathways involved include the modulation of GABA receptors, which play a crucial role in regulating neuronal excitability .
Comparación Con Compuestos Similares
1H-1,4-Diazepines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzodiazepines: These are well-known for their use as anxiolytics and sedatives.
Thiazolopyrimidines: These compounds contain a thiazole ring fused to a pyrimidine ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5H-1,4-Diazepin-5-one, hexahydro-, monoacetate is unique due to its hexahydro structure and the presence of an acetate group. These features contribute to its distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(5-oxo-1,4-diazepan-2-yl) acetate |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)12-7-4-9-6(11)2-3-8-7/h7-8H,2-4H2,1H3,(H,9,11) |
Clave InChI |
LXKAMNBENPZPNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CNC(=O)CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)





![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)






